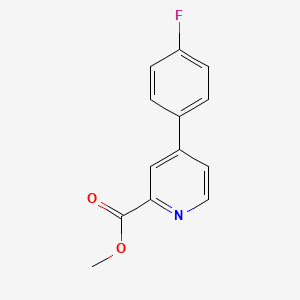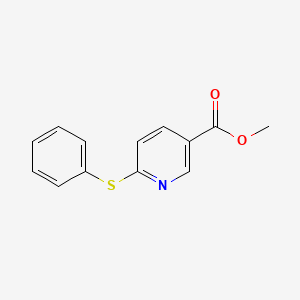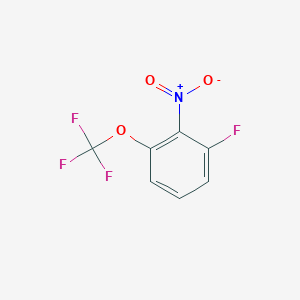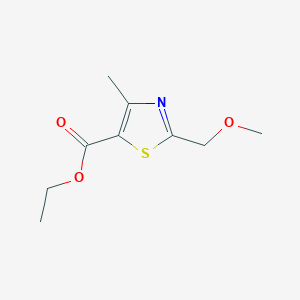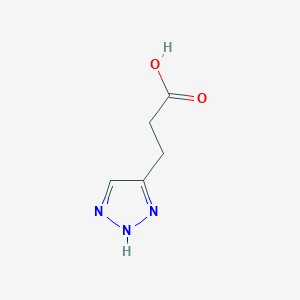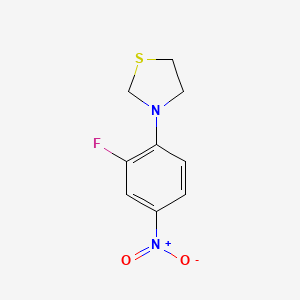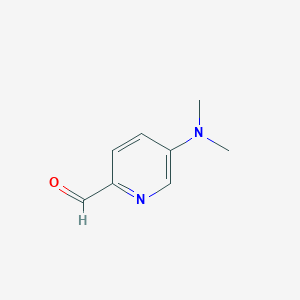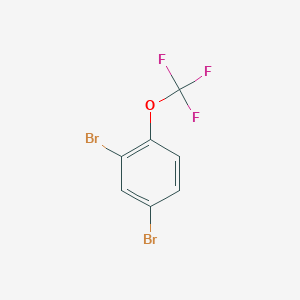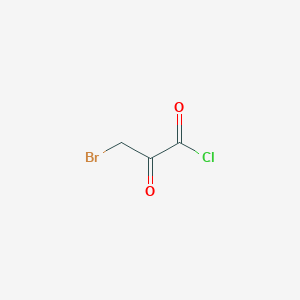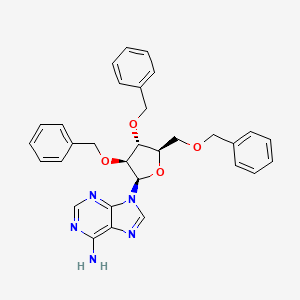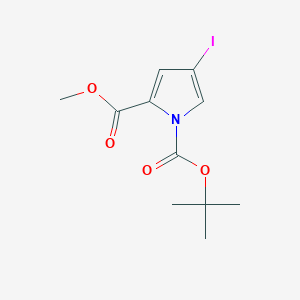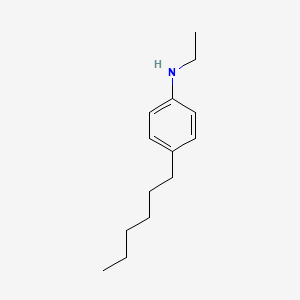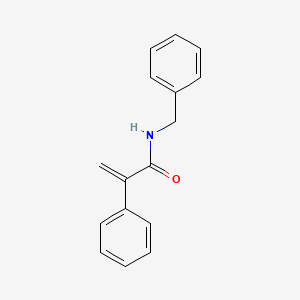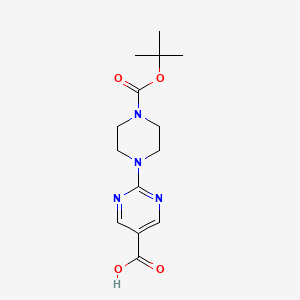![molecular formula C11H11FINO2 B1396715 4-[(2-Fluoro-5-iodophenyl)carbonyl]morpholine CAS No. 1228778-13-9](/img/structure/B1396715.png)
4-[(2-Fluoro-5-iodophenyl)carbonyl]morpholine
Overview
Description
4-[(2-Fluoro-5-iodophenyl)carbonyl]morpholine, also known as 4-FIPM, is an organic compound with a wide range of applications in scientific research. It is a versatile reagent and can be used in a variety of synthetic methods, including alkylation, substitution, and cyclization reactions. In addition, 4-FIPM has been found to have a number of biochemical and physiological effects, making it an important tool in various areas of scientific research.
Mechanism Of Action
The mechanism of action of 4-[(2-Fluoro-5-iodophenyl)carbonyl]morpholine is not fully understood. It is believed that 4-[(2-Fluoro-5-iodophenyl)carbonyl]morpholine binds to a variety of proteins, including enzymes, receptors, and ion channels. This binding can lead to a variety of biochemical and physiological effects, such as the inhibition of enzymes, the stimulation of receptors, and the modulation of ion channel activity.
Biochemical And Physiological Effects
4-[(2-Fluoro-5-iodophenyl)carbonyl]morpholine has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, 4-[(2-Fluoro-5-iodophenyl)carbonyl]morpholine has been found to stimulate the release of the neurotransmitter dopamine. It has also been found to modulate the activity of various ion channels, including calcium and sodium channels.
Advantages And Limitations For Lab Experiments
4-[(2-Fluoro-5-iodophenyl)carbonyl]morpholine has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and produces high yields of 4-[(2-Fluoro-5-iodophenyl)carbonyl]morpholine. In addition, it has a wide range of applications in scientific research and can be used in a variety of synthetic methods.
However, 4-[(2-Fluoro-5-iodophenyl)carbonyl]morpholine also has a number of limitations for use in laboratory experiments. It is a relatively reactive compound and can be prone to side reactions. In addition, it is not very stable and can be prone to degradation.
Future Directions
There are a number of potential future directions for 4-[(2-Fluoro-5-iodophenyl)carbonyl]morpholine. It could be used in the synthesis of a variety of compounds, including peptides, peptidomimetics, and other small molecules. It could also be used in the synthesis of a variety of drugs, including antifungals, antivirals, and antibiotics. In addition, further research could be done to better understand the mechanism of action of 4-[(2-Fluoro-5-iodophenyl)carbonyl]morpholine and its biochemical and physiological effects. Finally, further research could be done to improve the stability and reduce the reactivity of 4-[(2-Fluoro-5-iodophenyl)carbonyl]morpholine.
Scientific Research Applications
4-[(2-Fluoro-5-iodophenyl)carbonyl]morpholine has a wide range of applications in scientific research. It has been used in the synthesis of a variety of compounds, including peptides, peptidomimetics, and other small molecules. It has also been used in the synthesis of a variety of drugs, including antifungals, antivirals, and antibiotics. In addition, 4-[(2-Fluoro-5-iodophenyl)carbonyl]morpholine has been found to have a number of biochemical and physiological effects, making it an important tool in various areas of scientific research.
properties
IUPAC Name |
(2-fluoro-5-iodophenyl)-morpholin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FINO2/c12-10-2-1-8(13)7-9(10)11(15)14-3-5-16-6-4-14/h1-2,7H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGCXNYRLXIUTTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=C(C=CC(=C2)I)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FINO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Fluoro-5-iodophenyl)carbonyl]morpholine | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

